molecular formula C16H17N3O2 B3288878 3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide CAS No. 85367-13-1

3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide

Cat. No.: B3288878
CAS No.: 85367-13-1
M. Wt: 283.32 g/mol
InChI Key: WQKUEQOTNDJTMO-UHFFFAOYSA-N
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Description

3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide is a synthetic organic compound featuring a benzamide core structure substituted with an acetamido group at the meta position and linked to a 4,6-dimethylpyridin-2-yl moiety. This specific molecular architecture, which shares structural features with documented research compounds , suggests its potential utility in medicinal chemistry and pharmaceutical research. Compounds within this class are frequently investigated as key intermediates or potential scaffolds in the development of biologically active molecules. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulatory standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-7-11(2)17-15(8-10)19-16(21)13-5-4-6-14(9-13)18-12(3)20/h4-9H,1-3H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKUEQOTNDJTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Acetamido N 4,6 Dimethylpyridin 2 Yl Benzamide

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide, reveals that the central amide bond is the key disconnection point. This bond can be formed through the coupling of two primary precursors: a 3-acetamidobenzoyl derivative and 2-amino-4,6-dimethylpyridine (B145770).

The 3-acetamidobenzoyl precursor can be derived from 3-acetamidobenzoic acid or its more reactive acyl chloride counterpart, 3-acetamidobenzoyl chloride. The synthesis of 3-acetamidobenzoic acid itself can be achieved from the readily available 3-nitrobenzoic acid. This involves a reduction of the nitro group to an amine, followed by acetylation.

The second key precursor, 2-amino-4,6-dimethylpyridine, is a commercially available heterocyclic amine. Its synthesis is well-established and typically involves the condensation of acetylacetone (B45752) with a suitable nitrogen source like guanidine (B92328).

This analysis identifies the following key precursors for the synthesis of the target compound:

Precursor NameChemical Structure
3-Nitrobenzoic acidO=C(O)c1cccc(c1)N+[O-]
3-Aminobenzoic acidO=C(O)c1cccc(c1)N
3-Acetamidobenzoic acidO=C(O)c1cccc(c1)NC(=O)C
2-Amino-4,6-dimethylpyridineNc1nc(C)cc(C)c1

Established Synthetic Pathways for Benzamide (B126) and Pyridine (B92270) Analogues

The construction of this compound relies on well-established synthetic methodologies for forming amide bonds and preparing the necessary substituted pyridine and benzamide precursors.

Amidation Reactions and Coupling Strategies

The formation of the amide linkage between the 3-acetamidobenzoyl moiety and 2-amino-4,6-dimethylpyridine is the crucial step in the synthesis. Several coupling strategies can be employed for this transformation:

Acyl Chloride Method: A common and efficient method involves the conversion of 3-acetamidobenzoic acid to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-acetamidobenzoyl chloride is then reacted with 2-amino-4,6-dimethylpyridine in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly couple 3-acetamidobenzoic acid with 2-amino-4,6-dimethylpyridine. These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine.

Other Coupling Reagents: A variety of other coupling reagents can also be utilized, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), which are known to suppress side reactions and improve yields.

A general reaction scheme for the amidation is as follows:

Pyridine Ring Formation and Modification Reactions

The precursor 2-amino-4,6-dimethylpyridine is typically synthesized via the Chichibabin reaction or similar condensation methods. One established method involves the reaction of acetylacetone with guanidine nitrate (B79036) in the presence of a base like sodium carbonate.

While the pyridine core of the target molecule is already substituted, further modifications of related pyridine rings in other contexts can be achieved through various reactions, including electrophilic aromatic substitution (e.g., nitration, halogenation) and nucleophilic aromatic substitution, depending on the existing substituents.

Introduction of Acetamido Moiety

The acetamido group is introduced onto the benzoyl precursor. The synthesis starts with 3-nitrobenzoic acid, which is first reduced to 3-aminobenzoic acid. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron in acidic media (Fe/HCl).

Following the reduction, the resulting 3-aminobenzoic acid is acetylated using acetic anhydride (B1165640) or acetyl chloride in the presence of a base to yield 3-acetamidobenzoic acid. This two-step process is generally high-yielding and provides the necessary precursor for the subsequent amidation reaction.

Novel Synthetic Routes for Benzamide-Pyridine Hybrid Compounds

One innovative approach involves a one-pot synthesis where the carboxylic acid is activated in situ followed by the addition of the aminopyridine. For instance, the use of a bimetallic metal-organic framework (MOF) catalyst, such as Fe₂Ni-BDC, has been shown to be effective in the amidation of 2-aminopyridine (B139424) with trans-β-nitrostyrene to form N-(pyridin-2-yl)-benzamides. mdpi.com This method offers the advantage of a heterogeneous catalyst that can be easily recovered and reused.

Another catalyst-free method has been developed for the synthesis of substituted pyridine benzamides from aryl aldehydes and aminopyridines using hydrogen peroxide as an oxidant in ethanol. researchgate.net This approach provides a greener alternative to traditional methods that often rely on stoichiometric activating agents and halogenated solvents.

Furthermore, new coupling reagents and catalytic systems are continuously being explored to facilitate the formation of the amide bond under milder conditions and with a broader substrate scope. These advancements pave the way for more efficient and sustainable syntheses of complex molecules like this compound and its analogues.

Derivatization Strategies and Analogue Synthesis

The molecular architecture of this compound presents multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the generation of novel analogues. Derivatization strategies can be broadly categorized by the region of the molecule targeted for modification: the 3-acetamido benzoyl moiety, the central amide linkage, and the 4,6-dimethylpyridin-2-yl group.

Modification of the 3-Acetamido Benzoyl Moiety

The 3-acetamido benzoyl portion of the molecule offers rich opportunities for derivatization. Modifications can be introduced at the acetamido group itself or on the phenyl ring.

Alterations to the Acetamido Group: The acyl group of the acetamide (B32628) can be varied to explore the impact of different substituents on biological activity. This can be achieved by utilizing alternative acylating agents in the synthesis of the 3-aminobenzamide (B1265367) precursor. For instance, replacing the acetyl group with longer alkyl chains, cyclic moieties, or aromatic groups can modulate lipophilicity and steric bulk.

Substitution on the Phenyl Ring: The phenyl ring can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the acetamido and benzamide substituents would influence the position of new functional groups. Potential modifications include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation. These substitutions can alter the electronic properties and binding interactions of the molecule.

A hypothetical series of analogues derived from modifications to the 3-acetamido benzoyl moiety is presented in Table 1.

Table 1: Hypothetical Analogues via Modification of the 3-Acetamido Benzoyl Moiety

Analogue ID Modification Rationale for Synthesis
A-1 Replacement of acetamido with propionamidoTo investigate the effect of increased alkyl chain length.
A-2 Replacement of acetamido with cyclopropanecarboxamidoTo introduce a rigid, cyclic substituent.
A-3 Introduction of a nitro group at the 5-positionTo explore the impact of a strong electron-withdrawing group.
A-4 Introduction of a chloro group at the 4-positionTo study the effect of a halogen substituent on activity.

Modification of the Amide Linkage

The central amide bond is a key structural feature. While typically stable, its modification or replacement can lead to analogues with different chemical properties.

N-Alkylation/N-Arylation: The hydrogen atom of the amide nitrogen can potentially be substituted with alkyl or aryl groups. However, this modification would disrupt a potential hydrogen bond donor site, which may be crucial for biological activity.

Bioisosteric Replacement: The amide bond could be replaced with bioisosteres such as a thioamide, ester, or reverse amide to investigate the importance of the amide functionality for molecular recognition and binding.

Modification of the 4,6-Dimethylpyridin-2-yl Moiety

Substitution on the Pyridine Ring: The pyridine ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions. Introduction of substituents at the 3- or 5-positions could modulate the electronic nature and steric profile of this part of the molecule. Structural modifications that reduce the electron density of the aminopyridine ring have been explored in related compounds to mitigate potential metabolic liabilities. nih.gov

Functionalization of the Methyl Groups: The methyl groups at the 4- and 6-positions can be functionalized, for example, through oxidation to hydroxymethyl or carboxyl groups, or via halogenation. These changes would significantly alter the polarity and potential for hydrogen bonding in this region of the molecule.

Table 2 outlines a series of hypothetical analogues based on modifications to the 4,6-dimethylpyridin-2-yl group.

Table 2: Hypothetical Analogues via Modification of the 4,6-Dimethylpyridin-2-yl Moiety

Analogue ID Modification Rationale for Synthesis
B-1 Introduction of a bromo group at the 3-positionTo investigate the effect of a halogen on the pyridine ring.
B-2 Oxidation of the 4-methyl group to a carboxylic acidTo introduce a polar, negatively charged group.
B-3 Replacement of the 4,6-dimethylpyridine with 4-methylpyridineTo study the impact of removing one methyl group.
B-4 Replacement of the 4,6-dimethylpyridine with pyrimidineTo explore the effect of an additional nitrogen atom in the ring.

General Analogue Synthesis Strategies

The synthesis of analogues of this compound would likely follow a convergent approach, primarily involving the coupling of a substituted benzoic acid with a substituted aminopyridine. This strategy allows for considerable diversity in the final products by simply varying the starting materials.

A general synthetic route would involve the acylation of 3-aminobenzoic acid with an appropriate acyl chloride or anhydride to generate a range of 3-acylaminobenzoic acids. These intermediates can then be coupled with various substituted 2-aminopyridines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to yield the desired benzamide analogues. This modular approach is highly amenable to the creation of a library of compounds for SAR studies.

Structure Activity Relationship Sar Investigations of 3 Acetamido N 4,6 Dimethylpyridin 2 Yl Benzamide Analogues

Design Principles for Systematic Structural Modifications

The design of novel analogues of a lead compound like 3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide is guided by established principles of medicinal chemistry. A primary strategy involves bioisosterism, where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. nih.gov This approach was utilized in the design of novel benzamides where different ring systems were substituted to find compounds with high biological activity. nih.gov

Systematic structural modification is another core principle. This involves altering one specific part of the molecule at a time to observe the effect on its interaction with a biological target. Key strategies include:

Scaffold Hopping: Replacing the central core of the molecule while retaining the key binding groups.

Substituent Modification: Adding, removing, or changing substituents on the aromatic rings to alter electronic properties, lipophilicity, and steric profile.

Conformational Constraint: Introducing elements that restrict the molecule's flexibility to lock it into a biologically active conformation, which can improve binding affinity by reducing the entropic penalty of binding. nih.gov

Linker Modification: Altering the length, rigidity, or chemical nature of the linker connecting different pharmacophoric elements. nih.gov

These principles allow for a rational exploration of the chemical space around the lead compound to identify analogues with improved therapeutic potential.

Impact of Benzamide (B126) Core Substitutions on Biological Activity

The benzamide core is a common scaffold in many biologically active compounds. nanobioletters.com Modifications to this ring system can have a profound impact on the molecule's activity. The nature, position, and size of substituents on the benzene (B151609) ring influence how the molecule fits into a binding pocket and interacts with key residues.

In studies of related benzamide derivatives, specific substitutions on the aniline (B41778) portion of the molecule (analogous to the pyridine (B92270) ring in the title compound) were shown to modulate biological activity. For instance, in a series of novel benzamides designed as potential pesticides, the type and position of the substituent on the terminal aniline ring played a significant role in their larvicidal and fungicidal activities. nih.govmdpi.com

The following table summarizes findings from a study on benzamide derivatives substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197), illustrating the impact of substitutions on the terminal N-phenyl ring on fungicidal activity against various pathogens. nih.gov

CompoundSubstituent (R)Activity vs. Botrytis cinereal (% Inhibition)Activity vs. Sclerotinia sclerotiorum (% Inhibition)
7aH50.044.4
7c3-CH₃42.950.0
7d4-CH₃66.758.3
7h2-F90.580.8
7i3-F36.847.2
7j4-F52.658.3
7k2-Cl47.458.3
7n4-Br52.655.6
Fluxapyroxad (B1673505)(Control)63.688.9

From this data, it is evident that a fluorine substituent at the 2-position (ortho) of the N-phenyl ring (compound 7h) resulted in the highest inhibitory activity against Botrytis cinereal and Sclerotinia sclerotiorum, surpassing even the control drug fluxapyroxad in the former case. nih.gov This suggests that a small, electronegative group at this position is favorable for activity. In contrast, larger groups or substitutions at other positions generally resulted in lower activity. This highlights the sensitivity of the biological target to the steric and electronic properties of the benzamide portion of the molecule.

Role of the Pyridine Moiety and its Substituents (e.g., 4,6-dimethyl)

The pyridine ring is a privileged scaffold in drug design, found in numerous FDA-approved pharmaceuticals. nih.govresearchgate.net Its presence can influence a molecule's polarity, solubility, bioavailability, and ability to form hydrogen bonds or engage in π-π stacking interactions with biological targets. researchgate.netdovepress.com

In the context of this compound, the N-(pyridin-2-yl) group is crucial for orienting the molecule and for its interaction with the target. Studies on N-pyridin-2-yl benzamide analogues as glucokinase activators have shown that the pyridine moiety is essential for their biological function. nih.govresearchgate.net

The substituents on the pyridine ring, specifically the 4,6-dimethyl groups, play a significant role:

Steric Influence: The methyl groups provide steric bulk, which can enforce a specific torsional angle between the pyridine and benzamide rings. This conformational restriction may be critical for fitting into the binding site of a target protein.

Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electron density of the pyridine ring and its nitrogen atom, potentially modulating the strength of hydrogen bonds or other electronic interactions with the target.

In the design of cytotoxic pyridine derivatives, the nature and position of aryl substituents were found to be critical for activity. nih.gov While not methyl groups, this underscores the principle that substituents on the pyridine ring are key determinants of biological effect. The specific 4,6-dimethyl substitution pattern is a common motif in medicinal chemistry, often used to fine-tune the steric and electronic properties of the pyridine scaffold. acs.org

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape, or conformation, of a molecule is paramount for its ability to bind to a biological target. chemistrysteps.com For flexible molecules like N-arylbenzamides, conformational analysis helps identify the low-energy, preferred shapes that the molecule is likely to adopt. The biological activity is often correlated with a specific conformation that presents the key interacting groups in the correct spatial orientation to fit the target's binding site.

Theoretical and experimental studies on substituted benzamides have shown that the torsional angle (ω) between the plane of the phenyl ring and the amide group is often non-planar. nih.gov For N,N-disubstituted benzamides, this angle can be as high as 60°. nih.gov This non-planar conformation is a result of balancing the stabilizing effects of π-conjugation (which favors planarity) and the destabilizing steric hindrance between the substituents on the ring and the amide group.

The specific conformation adopted by this compound would be crucial for its biological recognition. The 4,6-dimethyl groups on the pyridine ring and the 3-acetamido group on the benzamide ring will create steric demands that influence the preferred torsional angles throughout the molecule. A conformation that minimizes steric clashes while optimizing interactions (e.g., hydrogen bonds from the acetamido and amide N-H groups) with the target receptor is likely the "bioactive conformation." Understanding these preferences is essential for designing analogues that are pre-organized for binding, which can lead to higher affinity.

Exploration of Linker Modifications and Their Effect on Binding Affinity

In fragment-based drug design, linkers are used to connect two or more fragments that bind to adjacent sites on a target. The nature of the linker—its length, flexibility, and chemical composition—can have a significant impact on the binding affinity of the final molecule. nih.gov In this compound, the amide bond (-CO-NH-) serves as the primary linker connecting the substituted benzoyl and dimethylpyridinyl moieties.

Key properties of the amide linker include:

Rigidity: The planar nature of the amide bond restricts conformational freedom, which can be advantageous as it reduces the entropic cost of binding. mdpi.com

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form critical interactions with a protein target.

Studies exploring linker modifications have shown that even subtle changes can dramatically alter binding affinity. Replacing an amide linker with a more flexible methylene (B1212753) (-CH₂-) group, for example, enhanced the binding affinity in a series of tacrine–quinoline hybrids, likely due to increased conformational flexibility allowing for better spatial accommodation in the binding site. mdpi.com Conversely, excessively long or flexible linkers can lead to a loss of activity by increasing the entropic penalty upon binding. nih.govmdpi.com

The acetamido group (-NH-CO-CH₃) at the 3-position of the benzamide ring can also be considered a structural element with linker-like properties, tethering the acetyl group to the core scaffold. Modifications to this group, such as changing the length of the alkyl chain (e.g., to propionamido) or replacing the amide with a different functional group (e.g., a sulfonamide), would be a logical step in SAR exploration to probe the requirements of the corresponding sub-pocket of the biological target.

Molecular Mechanism Research and Biological Target Elucidation Preclinical in Vitro and Cellular Studies

Investigation of Protein-Ligand Interactions through Binding Assays

The interaction between a ligand and its protein target is a foundational aspect of its mechanism of action. For derivatives and analogs of the N-pyridinyl benzamide (B126) scaffold, to which 3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide belongs, protein-ligand interactions are commonly investigated to determine binding affinity and specificity. Techniques such as MicroScale Thermophoresis (MST) are employed to measure the binding affinity of these compounds to specific protein domains.

In studies on related benzamide derivatives, MST assays have been utilized to determine the binding to proteins like the human Cereblon (CRBN) thalidomide (B1683933) binding domain. nih.gov These assays provide quantitative data, such as dissociation constants (Kd) or IC50 values, which indicate the concentration of the compound required to achieve 50% binding or inhibition. For instance, fluorinated benzamide derivatives have demonstrated increased binding affinity for CRBN compared to their non-halogenated counterparts. nih.gov While specific binding assay data for this compound is not detailed in the provided results, the methodologies applied to analogous structures underscore the common approaches used to elucidate protein-ligand interactions for this class of compounds.

Enzyme Inhibition Studies (e.g., Cholinesterase, JNK3, TRPV1)

The therapeutic potential of the N-(pyridin-2-yl)benzamide scaffold is often linked to its ability to inhibit specific enzymes. Research has focused on its activity against several key enzymes implicated in various disease pathways.

JNK3 Inhibition: The c-Jun N-terminal kinase 3 (JNK3) is an isoform primarily expressed in the brain and is involved in the apoptotic pathways of neuronal cells, making it a target for neurodegenerative diseases. nih.gov Compounds with a similar structural framework to this compound have been developed as potent and selective JNK3 inhibitors. nih.govmedchemexpress.com For example, a related benzimidazole (B57391) derivative demonstrated high JNK3 inhibition with an IC50 value of 9.7 nM. nih.gov This compound exhibited excellent selectivity, with over 1000-fold selectivity against JNK1 and approximately 10-fold selectivity against JNK2. nih.gov Such inhibitors are investigated for their neuroprotective effects against amyloid-β-induced neurotoxicity. nih.govmedchemexpress.com

TRPV1 Antagonism: The Transient Receptor Potential Vanilloid 1 (TRPV1), is a channel involved in pain sensation. Benzamide derivatives have been identified as potent TRPV1 antagonists. nih.gov Through high-throughput screening, lead compounds from this class have been optimized to yield derivatives with significant antagonistic activity in capsaicin-induced calcium influx assays. nih.gov For instance, certain optimized benzamide derivatives have shown IC50 values as low as 14 nM and 23 nM against human TRPV1. nih.gov This inhibitory action highlights the potential of this chemical scaffold in the development of analgesics. nih.govnih.gov

Cholinesterase Inhibition: While specific data on the direct inhibition of cholinesterase by this compound is limited in the provided results, the broader class of acetamide (B32628) and benzamide derivatives has been explored for various enzyme inhibitions. For example, acetamide-sulfonamide conjugates have been investigated as inhibitors for the urease enzyme, which shares mechanistic similarities with other hydrolases. nih.govsemanticscholar.org

Enzyme TargetCompound TypeReported Activity (IC50)Reference
JNK3Benzimidazole Derivative9.7 nM nih.gov
JNK1Benzimidazole Derivative>10,000 nM nih.gov
JNK2Benzimidazole Derivative~97 nM nih.gov
TRPV1Benzamide Derivative14 nM nih.gov
TRPV1Benzamide Derivative23 nM nih.gov

Cellular Pathway Modulation Research

Compounds based on the acetamide and benzamide scaffolds can modulate various cellular signaling pathways, often as a downstream consequence of their primary enzyme inhibition.

Inhibition of the JNK signaling pathway is a key area of investigation. Activated JNKs phosphorylate transcription factors like c-Jun, which can trigger apoptosis. nih.gov Selective JNK3 inhibitors have been shown to prevent the phosphorylation of c-Jun induced by amyloid-β in primary neurons, thereby inhibiting the apoptotic cascade. nih.govmedchemexpress.com This modulation of the JNK pathway is a critical component of the neuroprotective effects observed with these compounds.

Additionally, related acetamide structures have been studied for their role in modulating inflammatory pathways. For instance, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have demonstrated inhibitory activity against cell adhesion induced by pro-inflammatory cytokines TNF-α and IL-6. nih.gov This suggests an ability to interfere with inflammatory signaling cascades, which are central to conditions like inflammatory bowel disease. nih.gov Other research has shown that certain 1,3,4-thiadiazole (B1197879) derivatives containing an acetamide moiety can induce apoptosis in cancer cell lines by activating the caspase pathway, specifically enhancing the activity of caspases 3 and 9. nih.gov

Identification and Characterization of Putative Biological Targets

The primary biological targets identified for compounds structurally related to this compound are the enzymes they are designed to inhibit.

JNK3: For neuroprotective applications, JNK3 is a well-characterized target. Its specific expression in the brain and its role in neuronal apoptosis make it a highly relevant target for compounds aimed at treating neurodegenerative diseases. nih.gov

TRPV1: In the context of pain management, the TRPV1 channel is the key biological target. nih.gov Antagonists bind to this channel to block its activation by various stimuli, including capsaicin, heat, and acid. nih.gov

Glucokinase (GK): The broader N-pyridin-2-yl benzamide scaffold has been investigated for its ability to activate glucokinase, an enzyme crucial for regulating blood glucose levels. nih.gov This identifies GK as a putative target for developing treatments for type 2 diabetes. nih.gov

The identification of these targets is typically achieved through a combination of screening assays, binding studies, and in silico modeling to predict and confirm interactions. nih.gov

Allosteric Modulation Studies of Related Scaffolds

The N-pyridinyl benzamide scaffold has been shown to act not only as a direct (orthosteric) inhibitor but also as an allosteric modulator for certain receptors. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity.

Studies have identified that N-pyridin-2-yl benzamide analogues can act as allosteric activators of glucokinase. nih.gov Similarly, aryl benzamide derivatives have been explored as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). mdpi.com Furthermore, related pyridine-containing scaffolds have been optimized as potent and selective positive allosteric modulators (PAMs) for the muscarinic acetylcholine (B1216132) receptor 4 (M4). nih.govacs.org These findings indicate that the benzamide scaffold is versatile and can be adapted to achieve allosteric modulation of various G protein-coupled receptors (GPCRs) and enzymes, expanding its potential therapeutic applications. mdpi.comacs.org

Comprehensive Search Reveals Limited Public Data for Computational Studies of this compound

A thorough review of scientific literature and chemical databases indicates a lack of specific, publicly available computational and molecular modeling studies for the compound this compound.

Despite extensive searches for research pertaining to the computational analysis of this compound, with CAS Number 85367-13-1, no dedicated studies were identified that would provide the specific data required to populate the detailed sections of the requested article. The search included queries for molecular docking simulations, quantum chemical calculations, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics simulations, and in silico receptor binding profiles specifically for this molecule.

While the scientific literature contains numerous examples of these computational techniques being applied to structurally related compounds, such as other benzamides, acetamides, and pyridine (B92270) derivatives, this information does not directly pertain to this compound. semanticscholar.orgnih.govmdpi.comnih.govmdpi.com Adhering to the strict requirement to focus solely on the specified compound, it is not possible to generate a scientifically accurate article on its computational chemistry profile based on the currently available information.

General methodologies for the requested computational studies are well-established in the field of drug discovery and computational chemistry:

Molecular Docking is used to predict how a molecule binds to a receptor, providing insights into potential biological targets. nih.govmdpi.commdpi.com

Quantum Chemical Calculations , often employing Density Functional Theory (DFT), are used to understand the electronic structure, stability, and reactivity of a molecule. nih.govmdpi.comresearchgate.netnrel.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cas.orgmdpi.com

Molecular Dynamics (MD) simulations are employed to study the movement and conformational changes of a molecule and its interactions with its environment over time. nih.govnih.govmdpi.com

In Silico Prediction of Receptor Binding uses computational methods to screen a compound against a panel of biological targets to predict its activity and selectivity profile. nih.govresearchgate.net

However, without specific research applying these methods to this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. The absence of such data suggests that this particular compound may not have been the subject of extensive computational investigation in published literature to date.

Therefore, the content for the following outlined sections could not be generated:

Computational Chemistry and Molecular Modeling Studies

In Silico Prediction of Receptor Binding and Selectivity Profiles

Further research and publication in the field of computational chemistry would be necessary to provide the specific findings for this compound.

Advanced Analytical Methodologies for Compound Characterization in Research

Spectroscopic Techniques for Structural Elucidation (NMR, IR, MS)

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide, providing detailed information about its atomic connectivity and functional groups.

Illustrative ¹H NMR Data (in DMSO-d₆):

Chemical Shift (ppm) Multiplicity Integration Assignment
~10.5 Singlet 1H Benzamide (B126) N-H
~10.1 Singlet 1H Acetamido N-H
~8.2 Singlet 1H Pyridine (B92270) C5-H
~8.0 Singlet 1H Benzamide C2-H
~7.7 Doublet 1H Benzamide C4-H
~7.5 Triplet 1H Benzamide C5-H
~7.3 Doublet 1H Benzamide C6-H
~6.8 Singlet 1H Pyridine C3-H
~2.4 Singlet 3H Pyridine C4-CH₃
~2.3 Singlet 3H Pyridine C6-CH₃

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands. Key vibrational frequencies would include N-H stretching vibrations for the two amide groups, C=O stretching for both the benzamide and acetamido carbonyls, C-N stretching, and aromatic C-H and C=C stretching vibrations.

Expected Key IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment
3300-3100 Medium N-H Stretching (Amide)
1680-1650 Strong C=O Stretching (Amide I)
1600-1450 Medium-Strong C=C Stretching (Aromatic)

Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern of the compound, further confirming its structure. Using a technique like electrospray ionization (ESI), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in MS/MS experiments would correspond to the cleavage of the amide bonds and loss of substituent groups, consistent with the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This technique would definitively confirm the connectivity and stereochemistry of the molecule.

Furthermore, crystallographic analysis reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding. In this compound, hydrogen bonds would be expected between the amide N-H donors and the carbonyl oxygen or pyridine nitrogen acceptors, influencing the solid-state properties of the material. In the context of drug discovery, co-crystallization with a target protein can provide invaluable information on ligand-protein interactions at the atomic level, guiding structure-based drug design efforts.

Chromatographic Techniques for Reaction Monitoring and Purification Optimization

Chromatographic methods are crucial for monitoring the progress of the synthesis of this compound and for its purification.

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to qualitatively monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized. The retention factor (Rf) value of the product is a characteristic property under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of the final compound. For analysis, a reverse-phase HPLC method would typically be developed to assess the purity of the synthesized this compound. A sharp, single peak at a specific retention time would indicate a high degree of purity. This method can be optimized by varying the mobile phase composition, flow rate, and column type. For purification, preparative HPLC can be employed to isolate the compound from any unreacted starting materials or by-products, yielding a highly pure sample for further studies.

Illustrative HPLC Method Parameters:

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Lipophilicity Studies for Structural Research

Lipophilicity is a critical physicochemical property that influences a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, understanding its lipophilicity is important for structural research, particularly in the context of medicinal chemistry.

The most common measure of lipophilicity is the partition coefficient, LogP, which is the logarithm of the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher LogP value indicates greater lipophilicity. The LogP of this compound can be determined experimentally using methods like the shake-flask method or estimated using computational models. This data is valuable for structure-activity relationship (SAR) studies, where modifications to the molecular structure are made to optimize its physicochemical and biological properties.

Comparative Chemical Biology and Medicinal Chemistry Studies with Analogues

Research on Other N-(4,6-dimethylpyridin-2-yl)benzamide Derivatives

While extensive research exists for the broader class of N-pyridin-2-yl benzamides, specific literature detailing the synthesis and biological evaluation of a wide array of derivatives starting from the N-(4,6-dimethylpyridin-2-yl)benzamide core is limited. However, based on the structure-activity relationship (SAR) studies of closely related series, several potential avenues for derivatization can be inferred.

Typically, research on such a scaffold would involve modifications at several key positions to explore the chemical space and optimize for a desired biological activity. Potential modifications would include:

Substitution on the Benzoyl Ring: The acetamido group at the 3-position is a key feature. Research would likely explore shifting this group to the 2- or 4-position, or replacing it with other hydrogen bond donors and acceptors (e.g., sulfonamides, ureas, small alkylamides) to probe interactions with biological targets. Additionally, introducing other small lipophilic or electron-withdrawing/donating groups on the benzoyl ring could modulate the compound's electronic properties and binding affinity.

Modification of the Acetamido Group: The acetyl group could be replaced with larger alkyl or aryl groups to explore potential hydrophobic pockets in a target's binding site.

Alterations to the Pyridine (B92270) Methyl Groups: While the core of this subclass is the 4,6-dimethylpyridine, converting one or both methyl groups to other functional groups like halogens, methoxy (B1213986) groups, or trifluoromethyl groups could significantly alter the compound's metabolic stability and binding interactions.

Although specific examples for this exact scaffold are not abundant in publicly accessible literature, the general principles of medicinal chemistry suggest that these modifications would be logical next steps in a drug discovery program based on the N-(4,6-dimethylpyridin-2-yl)benzamide core.

Comparison with Other Benzamide (B126) Derivatives with Different N-Substitutions

The biological activity of benzamide derivatives is profoundly influenced by the nature of the N-substituent. Replacing the 4,6-dimethylpyridin-2-yl moiety with other aromatic, heteroaromatic, or aliphatic groups can drastically alter the compound's target selectivity, potency, and pharmacokinetic properties.

N-Aryl Benzamides: N-phenylbenzamides are a classic example. These compounds have been investigated for a wide range of activities, including antimicrobial and anticancer effects. For instance, certain N-phenylbenzamide derivatives have shown activity as opioid receptor ligands and antimicrobial agents. nanobioletters.comnih.gov The planarity and electronic properties of the phenyl ring allow for different binding modes compared to the pyridine ring, which has a nitrogen atom that can act as a hydrogen bond acceptor.

N-Heteroaryl Benzamides (Non-pyridine): Replacing the pyridine with other heterocycles like thiazole (B1198619) or thiadiazole has yielded potent bioactive compounds.

N-(Thiazol-2-yl)benzamides: This class has been explored for various therapeutic targets. For example, they have been identified as selective antagonists of the Zinc-Activated Channel (ZAC) and as DNA topoisomerase II inhibitors with anticancer potential. acs.org

N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides: This more complex heteroaryl system has been synthesized and evaluated for anticancer activity, acting as lipoxygenase inhibitors. brieflands.com The extended heteroaromatic system offers multiple points for hydrogen bonding and pi-stacking interactions.

N-Alkyl/Cycloalkyl Benzamides: Incorporating non-aromatic groups leads to different spatial arrangements and flexibility. For example, N-(piperidin-4-yl)benzamide derivatives have been studied as activators of hypoxia-inducible factor 1 (HIF-1) pathways, showing potential in cancer therapy.

The following table provides a comparative overview of different N-substituted benzamide classes and their associated biological activities.

N-Substituent ClassExample ScaffoldReported Biological Activity
N-(Dimethylpyridin-2-yl) N-(4,6-dimethylpyridin-2-yl)benzamideGlucokinase Activation (inferred from N-pyridinyl analogues) nih.govresearchgate.net
N-Aryl N-PhenylbenzamideAntimicrobial, Opioid Receptor Modulation nanobioletters.comnih.gov
N-Thiazolyl N-(Thiazol-2-yl)benzamideZinc-Activated Channel (ZAC) Antagonism, Anticancer acs.org
N-Thiadiazolyl N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamideAnticancer (Lipoxygenase Inhibition) brieflands.com
N-Piperidinyl N-(Piperidin-4-yl)benzamideHIF-1 Pathway Activation
N-Piperazinyl N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamideM1 Muscarinic Receptor Antagonism nih.gov

This comparison highlights that the N-substituent is a critical determinant of the therapeutic target for benzamide-based compounds.

Analogues Containing Modified Pyridine Moieties

Even within the N-pyridin-2-yl benzamide family, modifications to the pyridine ring itself play a crucial role in tuning biological activity. The number, position, and nature of substituents on the pyridine ring can affect binding affinity, selectivity, and metabolic stability. nih.gov

The 4,6-dimethyl substitution pattern in the parent compound provides a specific steric and electronic profile. Comparing this to other substitution patterns reveals important structure-activity relationships:

Unsubstituted N-Pyridin-2-yl Benzamides: This is the simplest scaffold in the series. A range of these analogues have been synthesized and evaluated as allosteric activators of glucokinase, a target for type 2 diabetes. nih.govresearchgate.net The absence of methyl groups provides a baseline for understanding the steric impact of substituents.

Mono-substituted Pyridine Analogues: The position of a single substituent is critical. For instance, a methyl group at the 6-position (N-(6-methylpyridin-2-yl)benzamide) creates a different steric environment near the amide bond compared to a substitution at the 4-position. The electronic properties of the pyridine ring are also altered, which can influence its hydrogen bonding capability. nih.gov

Other Disubstituted Pyridine Analogues: Research on TYK2 inhibitors has utilized a 2-amino-4-pyridine scaffold, which is then acylated to form a benzamide. nih.gov Further substitution on this pyridine ring is a key part of the optimization process.

Electron-Withdrawing vs. Electron-Donating Groups: Replacing the electron-donating methyl groups with electron-withdrawing groups like halogens or cyano groups can significantly alter the pKa of the pyridine nitrogen and its ability to interact with biological targets. Studies on various pyridine derivatives have shown that electron-withdrawing groups can increase the inhibitory activity in some enzyme systems by altering the electron density of the ring. nih.gov

The table below compares different pyridine substitution patterns in N-pyridin-2-yl benzamides.

Pyridine Substitution PatternExample ScaffoldAssociated Biological Target/Activity
4,6-Dimethyl N-(4,6-dimethylpyridin-2-yl)benzamide(Hypothesized based on related structures)
Unsubstituted N-Pyridin-2-yl benzamideGlucokinase Activation nih.govresearchgate.net
6-Methyl N-(6-methylpyridin-2-yl)benzamide(General analogue for SAR studies)
4-Amino N-(4-aminopyridin-2-yl)benzamideTYK2 Inhibition (as part of a larger scaffold) nih.gov
Varying Substituents (General) Substituted N-pyridin-2-yl benzamidesAntiproliferative, Kinase Inhibition nih.gov

These comparisons underscore the importance of the pyridine substitution pattern in directing the biological activity of N-pyridinyl benzamides.

Bioisosteric Replacements and Scaffold Hopping Strategies

To overcome limitations of a lead compound, such as poor metabolic stability or off-target toxicity, medicinal chemists often employ strategies like bioisosteric replacement and scaffold hopping. nih.govbhsai.org

Bioisosteric Replacements: Bioisosterism involves substituting a functional group with another that has similar physical and chemical properties, with the goal of retaining or improving biological activity while optimizing other properties. drughunter.com

Amide Bond Bioisosteres: The amide bond itself is susceptible to hydrolysis by proteases in the body. Replacing it with more stable groups is a common strategy. Known bioisosteres for the amide group include:

1,2,3-Triazoles: These five-membered rings are excellent mimics of the trans amide bond geometry and can maintain hydrogen bonding capabilities while being metabolically robust. nih.govhyphadiscovery.com

1,2,4-Oxadiazoles: These heterocycles are also used to replace amide bonds, offering improved metabolic stability and membrane permeability. nih.gov

Trifluoroethylamines: The trifluoroethylamine group can serve as a non-classical bioisostere, where the electronegative trifluoroethyl moiety mimics the carbonyl group of the amide. drughunter.com

Ring Bioisosteres: The benzoyl or pyridine rings could also be replaced. For example, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) were designed using bioisosteric principles to act as pesticides. nih.gov

Scaffold Hopping: Scaffold hopping is a more drastic approach where the core structure (scaffold) of a molecule is replaced with a chemically different one, while preserving the key pharmacophoric features responsible for biological activity. nih.govbhsai.org Starting from a benzamide lead, a scaffold hopping strategy might involve:

Replacing the Benzamide Core: The entire benzamide scaffold could be replaced by a different core that presents the key interacting groups in a similar spatial orientation. For example, a thieno[2,3-b]pyridine-2-carboxamide (B1404352) scaffold has been used to design inhibitors of the FOXM1 transcription factor. mdpi.com

Fragment-Based Hopping: Using computational methods, one could identify alternative scaffolds that can link the 3-acetamidophenyl moiety and the 4,6-dimethylpyridin-2-yl moiety (or their key interacting features) in a similar orientation. This can lead to the discovery of completely novel and patentable chemical series. acs.org

Intellectual Property Landscape and Academic Patent Analysis

Analysis of Patent Applications for Benzamide (B126) and Pyridine-based Compounds

The patent landscape for compounds containing benzamide and pyridine (B92270) moieties is extensive, reflecting their importance as "privileged structures" in medicinal chemistry. These core fragments are found in a wide array of therapeutic agents, leading to a dense and competitive patenting environment. Analysis of patent applications reveals several key trends and areas of focus.

Patents in this chemical space often feature broad Markush structures, which claim a large number of structurally related compounds through variable substituent groups. This strategy allows companies to protect not only a lead compound but also a wide periphery of related molecules to prevent competitors from developing "me-too" drugs. It is plausible that "3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide" could fall within the scope of such broad claims, even if not explicitly named.

Key therapeutic areas where benzamide and pyridine-based compounds are heavily patented include:

Oncology: A significant number of patents describe pyridine and benzamide derivatives as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, patents cover compounds that act as Epidermal Growth Factor Receptor (EGFR) inhibitors. google.com

Analgesics and Anti-inflammatory Agents: The benzamide structure is a component of compounds with pain-relieving and anti-inflammatory properties. nih.govgoogle.com

Antimicrobial and Antiviral Agents: The pyridine nucleus is noted for its presence in compounds with therapeutic properties against various pathogens. researchgate.netmdpi.com

Agriculture: Novel benzamides substituted with pyridine-linked heterocycles have been developed and patented for their insecticidal and fungicidal activities. nih.gov

The processes for preparing these compounds are also a subject of patenting activity. Inventions in this area often focus on developing more efficient, cost-effective, and environmentally friendly ("green chemistry") synthesis methods. google.com

Below is a data table summarizing representative patent applications for related compound classes.

Patent NumberTitleKey Compound ClassTherapeutic Application/Utility
US3862139AHeterocyclic benzamide compoundsHeterocyclic BenzamidesHypotensive and analgesic activity. nih.gov
CA2966376A1Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereofPyrimidine or Pyridine CompoundsAnti-tumor drugs (EGFR inhibitors). google.com
WO2008074997A1Pyridine benzamides and pyrazine (B50134) benzamides used as pkd inhibitorsPyridine BenzamidesProtein Kinase D (PKD) inhibitors for cancer treatment. google.com
US4188486A2-Substituted benzimidazole (B57391) compoundsBenzimidazoles (related heterocycles)Anti-inflammatory and analgesic agents. google.com

Contribution of Academic Research to Patentable Chemical Entities and Processes

Academic research plays a foundational role in feeding the pharmaceutical and agrochemical patent pipeline with novel chemical entities and innovative synthetic processes. The exploration of structure-activity relationships (SAR) in university and public research institute labs often identifies new classes of compounds with therapeutic or other practical potential, which then become the basis for patent applications.

The development of pyridine-based benzamides as potent and selective histone deacetylase (HDAC) inhibitors for cancer therapy is a prime example of this synergy. nih.gov Academic laboratories often design and synthesize novel series of compounds, evaluate their biological activity in various assays, and publish their findings. nih.govgoogle.com These publications can establish the novelty and utility of a new chemical scaffold, paving the way for patent protection.

For instance, research has demonstrated that modifying the linker group in certain benzamide derivatives can lead to highly selective inhibitors of specific HDAC isoforms, a crucial factor for reducing side effects. google.com Such findings, originating from academic research, are highly valuable and often lead to patent filings to protect the intellectual property of these novel compounds and their applications. google.comnih.gov

Furthermore, academic research contributes to the development of new synthetic methodologies. These might include novel catalytic systems or more efficient reaction pathways for constructing complex molecules like substituted pyridine benzamides. nih.gov An efficient synthesis is a critical component of a commercially viable pharmaceutical product and is therefore a key area of patentable innovation.

The table below highlights examples of academic research contributing to potentially patentable discoveries in this field.

Research FocusKey FindingsPotential Patentable AspectAcademic Institutions (Example)
HDAC3-Selective InhibitorsDesign and synthesis of novel pyridine-based benzamides with high selectivity and in vivo efficacy against breast cancer. google.comnih.govNovel chemical entities (the specific benzamide derivatives). google.comnih.govBirla Institute of Technology and Science-Pilani; Jadavpur University. nih.gov
Pesticidal CompoundsSynthesis of benzamides with pyridine-linked 1,2,4-oxadiazole (B8745197) showing potent insecticidal and fungicidal activity. nih.govNew compounds with specific pesticidal applications. nih.govNankai University. nih.gov
Antimicrobial AgentsSynthesis and evaluation of pyridine derivatives against various bacterial and fungal strains. researchgate.netmdpi.comNovel compounds with demonstrated antimicrobial efficacy. researchgate.netmdpi.comN/A
Synthetic MethodologyDevelopment of efficient, multi-step reactions (e.g., esterification, cyanation, cyclization, aminolysis) for novel benzamides. nih.govImproved and commercially viable processes for synthesis. nih.govN/A

Future Research Directions and Unexplored Avenues for 3 Acetamido N 4,6 Dimethylpyridin 2 Yl Benzamide

Exploration of Novel Synthetic Pathways with Green Chemistry Principles

Future synthetic research on 3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide could prioritize the development of environmentally benign and efficient methodologies. Traditional amide bond formation often involves the use of stoichiometric activating agents, leading to significant waste generation. sciepub.com Green chemistry approaches could offer cleaner, more atom-economical alternatives.

Key areas for exploration include:

Catalytic Direct Amidation: Investigating the use of catalysts, such as boric acid or other Lewis acids, to facilitate the direct condensation of 3-acetamidobenzoic acid and 2-amino-4,6-dimethylpyridine (B145770). sciepub.com This would circumvent the need for conversion to an acid chloride or the use of coupling reagents.

Solvent-Free and Alternative Solvent Systems: Exploring synthesis under solvent-free conditions or in greener solvents like deep eutectic solvents (DESs). researchgate.netnih.gov Such approaches can reduce the environmental impact associated with volatile organic compounds.

Flow Chemistry: The implementation of continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to batch processing.

Biocatalysis: The use of enzymes, such as lipases, as catalysts for amidation could provide high selectivity under mild reaction conditions.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Key Research Focus
Catalytic Direct AmidationHigh atom economy, reduced wasteCatalyst screening and optimization
Solvent-Free SynthesisMinimal solvent waste, potential for lower energy consumptionReaction kinetics and scalability
Flow ChemistryPrecise control over reaction parameters, improved safetyReactor design and optimization
BiocatalysisHigh selectivity, mild reaction conditionsEnzyme selection and stability

Application in Advanced Chemical Biology Probes

The development of chemical probes is essential for dissecting complex biological processes. nih.gov this compound could serve as a scaffold for the design of such probes. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. nih.gov

Future work in this area could involve:

Affinity-Based Probes: The synthesis of derivatives functionalized with a reactive group (e.g., a photo-crosslinker or an electrophile) to enable covalent labeling of the target protein.

Fluorescent Probes: The incorporation of a fluorophore into the molecular structure to allow for visualization of the target protein's localization and dynamics within cells.

Bifunctional Probes: The design of molecules that link the this compound scaffold to a molecule that can recruit cellular machinery, such as in the case of PROteolysis TArgeting Chimeras (PROTACs) for targeted protein degradation. escholarship.org

Computational Design of Highly Selective Analogues

Computational modeling is a powerful tool in modern drug discovery and can be leveraged to design analogues of this compound with improved properties. nih.gov Techniques such as pharmacophore modeling and molecular docking can provide insights into the key structural features required for binding to a specific biological target. nih.govtandfonline.com

A systematic in silico approach could involve:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features necessary for biological activity, based on a set of known active molecules.

Structure-Activity Relationship (SAR) Studies: Computationally exploring how modifications to the acetamido, benzamide (B126), and dimethylpyridine moieties affect the molecule's predicted binding affinity and selectivity for a given target.

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues to prioritize candidates with favorable drug-like characteristics. nih.gov

Table 2 illustrates a hypothetical computational design strategy for generating novel analogues.

Analogue Modification Design Rationale Predicted Property to be Assessed
Analogue 1Replacement of acetamido group with a sulfonamideTo explore alternative hydrogen bond donors/acceptorsImproved binding affinity
Analogue 2Introduction of a fluorine atom on the benzamide ringTo modulate electronic properties and metabolic stabilityEnhanced cell permeability
Analogue 3Isomeric rearrangement of the dimethylpyridine ringTo probe the steric and electronic requirements of the binding pocketIncreased target selectivity

Investigation of Polypharmacology and Target Network Analysis (Preclinical)

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized aspect of drug action. researchgate.net Given that both benzamide and pyridine (B92270) scaffolds are present in numerous approved drugs acting on a variety of targets, it is plausible that this compound could exhibit polypharmacological effects. nih.govnih.gov

Preclinical investigation in this area should include:

Broad-Panel Target Screening: Testing the compound against a large panel of receptors, enzymes, and ion channels to identify potential primary and secondary targets.

Phenotypic Screening: Evaluating the compound's effects in cell-based assays that model complex disease states to uncover unexpected therapeutic activities.

Network Pharmacology Analysis: Using computational tools to construct and analyze the network of interactions between the compound, its targets, and associated biological pathways.

Development of Advanced Analytical Methods for In Vitro Study

Robust analytical methods are crucial for the in vitro characterization of any new chemical entity. Future research should focus on developing and validating a suite of analytical techniques for this compound.

These methods would be essential for:

Purity and Stability Assessment: Using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine the purity of synthesized batches and to assess the compound's stability under various conditions.

Quantification in Biological Matrices: Developing sensitive methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to accurately measure the concentration of the compound in in vitro assay systems. nanobioletters.com

Binding Assays: Employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and kinetics of the compound with its putative biological target(s).

A summary of potential analytical methods and their applications is provided in Table 3.

Analytical Method Application Information Obtained
HPLCPurity assessment, stability studiesPurity, degradation products
LC-MSQuantification in biological samplesConcentration, metabolite identification
NMR SpectroscopyStructural elucidationChemical structure, conformation
SPR/ITCBinding analysisBinding affinity, kinetics, thermodynamics

Exploration of Additional Biological Target Classes (Preclinical)

The structural features of this compound suggest a broad range of potential biological targets that could be explored in preclinical studies. The pyridine ring is a common motif in kinase inhibitors, and benzamides are known to interact with a variety of enzymes and receptors. nih.govrsc.org

Unexplored target classes for this compound could include:

Kinases: Many kinase inhibitors incorporate a pyridine scaffold. rsc.org Screening against a panel of kinases could reveal potential activity in this area.

Histone Deacetylases (HDACs): Some benzamide derivatives have been identified as HDAC inhibitors, suggesting this as a possible target class. nih.gov

G-Protein Coupled Receptors (GPCRs): The benzamide moiety is found in several drugs that target GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors.

Ion Channels: Certain benzamide-containing compounds have been shown to modulate the activity of voltage-gated ion channels. mdpi.com

The exploration of these and other target classes through systematic preclinical screening will be crucial in elucidating the potential therapeutic applications of this compound and its future analogues.

Q & A

Q. Table 1. Key Synthetic Parameters for Microwave-Assisted Synthesis

ParameterOptimal ValueImpact on Yield
Microwave Power300 WMaximizes rate
Reaction Time10–15 minReduces side reactions
SolventDMF/EtOH (1:1)Enhances solubility

Q. Table 2. Crystallographic Data Refinement Guidelines

IssueSHELXL CommandValidation Tool
TwinningTWIN + BASFROTAX in PLATON
Anisotropic DisplacementISOR + SIMUADPs in ORTEP
Solvent DisorderSQUEEZEHirshfeld Surfaces

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.